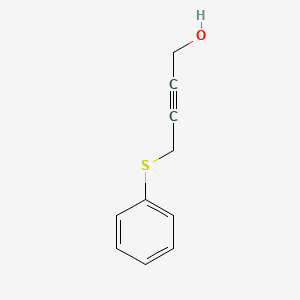

4-phenylsulfanyl-but-2-yn-1-ol

Description

Significance of Functionalized Butynols in Synthetic Transformations

Functionalized butynols, and more broadly, propargyl alcohols, are versatile intermediates in organic chemistry. sci-hub.sersc.org The presence of the hydroxyl group and the alkyne moiety in close proximity allows for a diverse range of reactions. They can act as precursors to carbocations, and the alkyne can serve as an electrophile. sci-hub.se These characteristics make them crucial in the synthesis of various organic molecules, including heterocyclic compounds and polyfunctionalized carbazoles. sci-hub.seresearchgate.net

The utility of functionalized butynols extends to their ability to undergo cyclization reactions. For instance, hydroxymethyl cyclopropenones, which can be derived from propargyl alcohols, are used in the synthesis of substituted butenolides. organic-chemistry.org This process is efficient and tolerates a wide array of functional groups. organic-chemistry.org Furthermore, butynols are employed in the production of unsaturated and carbonyl compounds, which are important organic building blocks. rsc.org

Role of Sulfur-Containing Moieties in Alkynol Derivatives

The incorporation of a sulfur-containing moiety, such as the phenylsulfanyl group in 4-phenylsulfanyl-but-2-yn-1-ol, significantly influences the reactivity of the alkynol. Organosulfur compounds are of great importance in medicinal chemistry and materials science. acs.orgnih.gov The sulfur atom can be oxidized to form sulfoxides and sulfones, further expanding the synthetic possibilities. nih.govmsu.edu

Thioethers, the class of compounds to which this compound belongs, are key components in pharmaceuticals and are used as intermediates in organic synthesis. mdpi.comresearchgate.net The presence of the sulfur atom can direct the regioselectivity of reactions and can be used to construct sulfur-containing heterocycles like thiophenes and thiochromenes. organic-chemistry.orgacs.org For example, S-aryl propargyl sulfides can undergo cyclization to produce 2H-thiochromenes. acs.org Alkynyl sulfides, in general, are valuable synthetic intermediates that can be transformed into various other organosulfur compounds. acs.org

Overview of Research Trajectories for this compound

Research involving this compound and related structures focuses on leveraging its unique functionalities for the synthesis of complex molecules. One area of investigation is its use in cyclization reactions to form heterocyclic compounds. For example, it can serve as a precursor for the synthesis of N-[4-(Phenylthio)but-2-ynyl]acetamides. thieme-connect.com

Another research direction involves the transformation of the functional groups present in the molecule. The hydroxyl group can be oxidized or used in esterification reactions, while the alkyne can participate in click chemistry or be selectively reduced. vulcanchem.com The thioether linkage can be involved in reactions that form new carbon-sulfur bonds, which is a significant area of research due to the prevalence of sulfur-containing compounds in bioactive molecules. rsc.org

Furthermore, derivatives of this compound, such as 4-(phenylsulfonyl)but-2-yn-1-ol, are utilized in the synthesis of other functionalized molecules like 4-(phenylsulfonyl)but-2-en-1-ol. molaid.com The development of new synthetic methods involving such sulfur-containing alkynols continues to be an active area of research, aiming for more efficient and environmentally friendly chemical processes. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

33313-80-3 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

4-phenylsulfanylbut-2-yn-1-ol |

InChI |

InChI=1S/C10H10OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2 |

InChI Key |

SVJBGZDLIABBDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylsulfanyl but 2 Yn 1 Ol and Analogous Structures

Direct Construction of the 4-Phenylsulfanyl-but-2-yn-1-ol Skeleton

The direct construction of the target compound relies on forming the core but-2-yn-1-ol backbone, followed by the introduction of the phenylsulfanyl group, or vice-versa. This typically involves a two-step sequence: the synthesis of a propargylic alcohol precursor, followed by a sulfenylation reaction.

Propargylic alcohols are fundamental building blocks in organic synthesis, and their preparation is well-established. wikipedia.org A primary method for their synthesis is the alkynylation of aldehydes, which involves the addition of a terminal alkyne to an aldehyde. organic-chemistry.orgresearchgate.net This transformation can be mediated by various catalytic systems that activate either the alkyne or the aldehyde, facilitating the formation of the crucial C-C bond.

Several catalytic systems have been developed to promote this reaction with high efficiency and selectivity. For instance, zinc-based catalysts are highly effective. The use of Zn(OTf)₂ in conjunction with a chiral ligand like (+)-N-methylephedrine allows for the enantioselective addition of terminal alkynes to a wide range of aldehydes. organic-chemistry.org These reactions are often practical and tolerant of air and moisture. organic-chemistry.org Similarly, indium and titanium catalysts have proven useful. An In(III)/BINOL system provides high enantioselectivity across a broad substrate scope, while the combination of Ti(OiPr)₄ and BINOL can catalyze the reaction of alkynylzinc reagents with aldehydes at room temperature. organic-chemistry.org

| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Key Features |

| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic, Aliphatic | Terminal Alkynes | High enantioselectivity (up to 99% ee); tolerant of air and moisture. organic-chemistry.org |

| In(III) / BINOL | Broad range of aldehydes | Terminal Alkynes | "Bifunctional character" activates both substrates; high enantioselectivity. organic-chemistry.org |

| Ti(OiPr)₄ / BINOL | Broad range of aldehydes | Alkynylzinc reagents | Effective at room temperature; high enantioselectivity. organic-chemistry.org |

| Zinc / Allyl Bromide | Aromatic, Aliphatic, Vinyl | Phenylacetylene, 1-Hexyne | Inexpensive materials; proceeds at room temperature with high yields. researchgate.net |

Once the propargylic alcohol framework is established, the next critical step is the introduction of the phenylsulfanyl group. This is achieved through sulfenylation, a reaction that forms a carbon-sulfur bond. Transition metal catalysis is pivotal in activating the alkyne C-H bond or a pre-functionalized alkyne for nucleophilic attack by a sulfur-based reagent.

Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful soft Lewis acids with a high affinity for alkynes. scispace.com They activate the alkyne C-C triple bond, rendering it susceptible to nucleophilic attack. youtube.com In the context of synthesizing this compound, a gold catalyst would coordinate to the triple bond of a but-2-yn-1-ol precursor. This activation facilitates the attack of a sulfur nucleophile, such as thiophenol or a derivative, at one of the alkyne carbons. Gold-catalyzed reactions of alkynyl thioethers with other molecules have demonstrated the compatibility of gold catalysis with the alkynyl thioether moiety. nih.govacs.org The reaction typically proceeds under mild conditions, showing excellent functional group tolerance. nih.gov The regioselectivity of the addition (i.e., whether the sulfur adds to the carbon adjacent to the CH₂OH group or the terminal carbon) can often be controlled by the specific gold catalyst and reaction conditions employed.

Copper catalysts offer a cost-effective and versatile alternative for C-S bond formation. Copper-catalyzed reactions have been successfully used for the synthesis of various organosulfur compounds. For the synthesis of this compound, a copper-catalyzed cross-coupling reaction could be envisioned between a propargylic alcohol derivative (e.g., a propargylic halide or carbonate) and a sulfur nucleophile. Copper catalysis has been shown to be effective in propargylic substitution reactions and in forming tertiary propargylic sulfones, demonstrating its utility in creating C-S bonds at the propargylic position. rsc.orgresearchgate.net Furthermore, direct copper-catalyzed propargylic C-H functionalization presents a more atom-economical approach, where the catalyst facilitates the direct coupling of an unsubstituted terminal alkyne with a sulfenylating agent. nih.govrsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While often used for C-C, C-N, and C-O bond formation, palladium catalysts are also effective for constructing C-S bonds. A potential route to this compound could involve a palladium-catalyzed coupling of a terminal alkynol with a sulfenyl halide or a related electrophilic sulfur species. Palladium-catalyzed reactions such as the hydrosulfonylation of allenes demonstrate the metal's capacity to facilitate the addition of sulfur-containing groups across unsaturated carbon-carbon bonds. rsc.orgnih.gov Another approach could be the coupling of a bromoalkyne with a thiol, a reaction that has been utilized in the synthesis of N-ynonylsulfoximines via a carbonylation-coupling sequence. rwth-aachen.de

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. jocpr.comorganic-chemistry.org Designing an MCR to synthesize this compound would involve the convergent assembly of building blocks corresponding to the different parts of the molecule.

A plausible MCR strategy could be a variation of the well-known A³ coupling (aldehyde-alkyne-amine). In this hypothetical thio-A³ coupling, an aldehyde (e.g., formaldehyde), a terminal alkyne, and a thiol (thiophenol) would react in the presence of a suitable metal catalyst. The catalyst, potentially a copper or gold complex, would facilitate the formation of a propargylamine-like intermediate, which would then be attacked by the thiol to form the final C-S bond and generate the thioether functionality. Such reactions are prized for their ability to construct complex heterocyclic scaffolds and functionalized molecules in a single step. rsc.orgrsc.org Isocyanide-based MCRs, like the Ugi reaction, also represent a powerful tool for generating molecular diversity and could potentially be adapted to incorporate the required alkynol and thioether functionalities. mdpi.com

Sulfenylation Strategies for Alkynols

Transformations from Precursor Systems

A primary strategy for synthesizing this compound involves the introduction of the phenylsulfanyl group onto a butynol-derived framework. This approach leverages the reactivity of but-2-yne-1,4-diol or a related propargyl alcohol derivative. The core of this method is the formation of a C–S bond, a common transformation in organic synthesis. researchgate.net

One common method involves a substitution reaction where a leaving group on the butynol (B8639501) framework is displaced by a sulfur nucleophile. For instance, starting with a compound like 4-chlorobut-2-yn-1-ol, a reaction with thiophenol in the presence of a base would yield the desired product. Another approach is the direct reaction of propargyl alcohols with sulfenyl chlorides.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions to form the C-S bond. researchgate.net Catalysts based on metals like palladium, copper, and nickel are often employed to facilitate the coupling between a thiol and an alkyne derivative. researchgate.net For example, a palladium-catalyzed reaction could couple a protected 4-halobut-2-yn-1-ol with thiophenol. Another prominent method is the hydrothiolation of alkynes, where a thiol adds across the triple bond. nih.gov While this typically yields vinyl sulfides, modifications of this approach or use of specifically designed precursors can lead to the desired alkynyl sulfide (B99878) structure.

Table 1: Comparison of Methods for Sulfur Introduction

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-halobut-2-yn-1-ol, Thiophenol, Base | Organic solvent, Room temp. to moderate heat | Straightforward, well-established | Requires pre-functionalized substrate with a leaving group |

| Metal-Catalyzed Coupling | Alkyne derivative, Thiophenol, Metal catalyst (e.g., Pd, Cu) | Inert atmosphere, specific ligands may be required | High efficiency, good functional group tolerance | Catalyst cost and potential toxicity, requires optimization |

An alternative synthetic route begins with an alkyne that already contains the phenylsulfanyl group, followed by the introduction of the hydroxyl functionality. This strategy hinges on the functionalization of a terminal alkyne or a related derivative. For example, starting with phenyl propargyl sulfide, a reaction can be performed to add a hydroxymethyl group (-CH₂OH) to the terminal end of the alkyne.

This transformation is commonly achieved by reacting the terminal alkyne with a strong base (like n-butyllithium) to form a lithium acetylide. This highly nucleophilic intermediate can then react with an electrophile such as formaldehyde (B43269) (H₂CO) to introduce the required hydroxymethyl group, yielding this compound. This method offers a high degree of control over the placement of the hydroxyl group.

The selective introduction of oxygen functionality to internal alkynes is a developing area. nih.gov Strategies involving hydrosilylation followed by oxidation can serve as an equivalent to installing a hydroxyl group. nih.gov For a sulfanyl-functionalized alkyne, this would involve a regioselective ruthenium-catalyzed hydrosilylation to form a vinylsilane, which can then be oxidized to introduce the hydroxyl group at the desired position, although this may be a more complex, multi-step process. nih.gov

Derivatization reactions are frequently used to modify hydroxyl groups for analytical purposes, such as enhancing signals in chromatography. nih.govresearchgate.net Common reagents for this include acyl chlorides, organic anhydrides, and isocyanates. nih.govresearchgate.net While this is the reverse of the synthetic goal here, the principles of reactivity at the hydroxyl position are relevant for understanding potential side reactions or for subsequent modifications of the target molecule.

Mechanistic Studies of 4 Phenylsulfanyl but 2 Yn 1 Ol Transformations

Mechanistic Pathways of Formation Reactions

The synthesis of 4-phenylsulfanyl-but-2-yn-1-ol can be approached through several mechanistic avenues, primarily involving the formation of a carbon-sulfur bond adjacent to an alkyne. Transition metal catalysis and radical-promoted reactions represent two major strategies to achieve this transformation.

Transition metals are powerful tools for activating alkynes and facilitating nucleophilic additions. mdpi.com Gold(I), copper(I), and palladium(II) complexes, in particular, have demonstrated significant utility in reactions analogous to the formation of this compound.

Gold(I) Catalysis: Gold(I) catalysts are renowned for their high affinity for alkynes, acting as potent π-acids. The general mechanism for the Au(I)-catalyzed addition of a thiol to a propargylic alcohol, such as but-2-yne-1,4-diol, to form a related structure would likely proceed as follows:

π-Activation: The gold(I) catalyst coordinates to the alkyne bond of the but-2-yne-1-ol substrate. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net

Nucleophilic Attack: A sulfur nucleophile, such as thiophenol (benzenethiol), attacks one of the alkyne carbons. This attack typically occurs in an anti-fashion relative to the gold catalyst, leading to a vinylgold intermediate.

Protodeauration: The vinylgold intermediate is then protonated, typically by a proton source in the reaction medium (which could be the thiol itself), to release the final product and regenerate the active gold(I) catalyst.

This pathway is highly efficient and often proceeds with excellent regioselectivity, dictated by both electronic and steric factors of the starting propargylic alcohol. researchgate.net

Copper(I) and Palladium(II) Catalysis: While gold is a primary choice for alkyne activation, copper and palladium catalysts also offer viable mechanistic routes, particularly through cross-coupling reactions. beilstein-journals.orgresearchgate.net A plausible pathway could involve the coupling of a terminal alkyne with a phenylthio source or the coupling of an alkynyl halide with thiophenol.

For instance, a Pd(II)-catalyzed mechanism could involve the reaction of a propargyl halide with a palladium(0) species in an oxidative addition step. The resulting alkynylpalladium(II) complex could then undergo reductive elimination after reaction with a thiolate to form the C-S bond. researchgate.net Similarly, Cu(I) catalysts are well-known to mediate the coupling of terminal alkynes, suggesting a potential pathway involving a copper acetylide intermediate reacting with a phenylsulfenyl halide. semanticscholar.org

| Catalyst System | Proposed Key Intermediate | General Mechanistic Steps | Key Features |

|---|---|---|---|

| Au(I) (e.g., AuCl) | π-Alkyne-Au(I) Complex / Vinylgold species | 1. π-Activation of alkyne 2. Intermolecular nucleophilic attack by thiol 3. Protodeauration | High atom economy, mild reaction conditions, excellent functional group tolerance. researchgate.net |

| Cu(I) (e.g., CuI) | Copper acetylide | 1. Formation of copper acetylide 2. Reaction with electrophilic sulfur source (e.g., PhS-Cl) | Classic method for C-S bond formation at sp-hybridized carbons. |

| Pd(II)/Pd(0) (e.g., Pd(OAc)₂) | Alkynylpalladium(II) Complex | 1. Oxidative addition of propargyl halide to Pd(0) 2. Transmetalation or reaction with thiolate 3. Reductive elimination | Versatile for cross-coupling reactions, wide substrate scope. researchgate.netnih.gov |

An alternative to metal-catalyzed pathways involves radical intermediates. The addition of a thiyl radical to an alkyne is a well-established method for forming vinyl sulfides. The mechanism for the formation of this compound via a radical pathway would likely involve these steps:

Radical Generation: A radical initiator (e.g., AIBN) or photolysis is used to generate a thiyl radical (PhS•) from thiophenol.

Radical Addition: The electrophilic thiyl radical adds to the electron-rich alkyne bond of a suitable precursor like but-2-yn-1-ol. This addition forms a vinyl radical intermediate. nih.gov

Hydrogen Atom Transfer: The vinyl radical then abstracts a hydrogen atom, typically from another molecule of thiophenol, to yield the final product and propagate the radical chain by generating a new thiyl radical.

This process is often characterized by its tolerance of various functional groups but can sometimes lead to mixtures of (E) and (Z) isomers, depending on the stability and reactivity of the vinyl radical intermediate.

Mechanisms of Reactivity for this compound Functional Groups

The dual functionality of this compound gives rise to a rich and complex reactivity profile. The alkyne and the propargylic alcohol can react independently or in concert, leading to a variety of mechanistic cascades.

Similar to its formation, the alkyne moiety in this compound can be activated by transition metals, most notably Au(I). nih.gov This activation can trigger intramolecular reactions involving the pendant hydroxyl group.

A common mechanistic cascade initiated by alkyne activation is intramolecular cyclization. Upon coordination of a π-acidic catalyst like Au(I) to the alkyne, the hydroxyl group can act as an internal nucleophile. This can lead to the formation of cyclic ethers, such as substituted furans. The mechanism proceeds via:

π-Activation: A gold(I) catalyst activates the alkyne.

Intramolecular Oxyauration: The oxygen atom of the hydroxyl group attacks the activated alkyne, forming a new C-O bond and resulting in a vinylgold intermediate tethered to a dihydrofuran ring.

Protodeauration/Rearrangement: The intermediate can then be protonated to yield a 2,5-dihydrofuran (B41785) derivative or undergo further rearrangement depending on the reaction conditions. nih.govresearchgate.net

Such cascades are synthetically valuable as they allow for the rapid construction of complex heterocyclic scaffolds from a relatively simple linear precursor. researchgate.net

The propargylic alcohol functional group is known for its distinct reactivity, primarily involving transformations that proceed through stabilized carbocationic intermediates. wikipedia.orgnih.gov

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Its departure generates a propargylic carbocation. This carbocation is resonance-stabilized by both the adjacent alkyne and the sulfur atom, which can donate a lone pair of electrons.

The fate of this key carbocationic intermediate can vary:

Nucleophilic Substitution (SN1): The carbocation can be trapped by an external nucleophile, leading to the substitution of the hydroxyl group.

Meyer-Schuster Rearrangement: If a proton is removed from the carbon bearing the oxygen, an allene (B1206475) can be formed. More commonly, the propargylic carbocation can rearrange to an allenic carbocation, which is then captured by water to form an α,β-unsaturated enone after tautomerization. This constitutes the Meyer-Schuster rearrangement. wikipedia.org

Elimination: Loss of a proton from an adjacent carbon can lead to the formation of an enyne.

| Reaction Pathway | Key Mechanistic Step | Resulting Product Class | Driving Force |

|---|---|---|---|

| Nucleophilic Substitution (SN1) | Trapping of the propargylic carbocation by an external nucleophile. | Substituted alkynes | Presence of a strong nucleophile. |

| Meyer-Schuster Rearrangement | mdpi.comnih.gov-hydroxyl shift via an allenic intermediate, followed by tautomerization. | α,β-Unsaturated ketones/aldehydes | Formation of a thermodynamically stable conjugated carbonyl system. |

| Elimination (E1) | Deprotonation from an adjacent carbon atom. | Enynes | Formation of a conjugated system under non-nucleophilic, acidic conditions. |

Propargylic Alcohol Reactivity Mechanisms

Rearrangement Pathways (e.g., Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement is a well-established acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. nih.govwikipedia.orgsynarchive.com For γ-sulfur-substituted propargyl alcohols, such as this compound, this rearrangement follows a distinct pathway, yielding α,β-unsaturated thioesters. researchgate.net This transformation is of significant synthetic utility, providing a direct route to these valuable sulfur-containing compounds.

The generally accepted mechanism for the Meyer-Schuster rearrangement involves three key steps:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's hydroxyl group, forming a good leaving group (water).

1,3-Hydroxyl Shift: This is typically the rate-determining step, involving the migration of the protonated hydroxyl group from the C1 to the C3 position. wikipedia.org This proceeds through an allene-like transition state.

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated carbonyl compound.

In the case of this compound, a modified rearrangement pathway is observed. The presence of the phenylsulfanyl group at the γ-position leads to the formation of an α,β-unsaturated thioester. This outcome suggests a rearrangement cascade that involves the participation of the sulfur atom.

A pivotal study by Yoshimatsu et al. on γ-sulfur-substituted propargyl alcohols demonstrated that their reaction with polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) leads to the formation of α,β-unsaturated thioesters in good yields. researchgate.net This suggests a Meyer-Schuster-type rearrangement with a subsequent thio-Claisen-like rearrangement.

The proposed pathway likely involves the formation of a key intermediate, a sulfur-stabilized vinyl cation. The reaction is initiated by the protonation of the hydroxyl group, followed by its departure to form a propargyl cation. This cation is in resonance with an allenyl cation. The crucial step is the intramolecular nucleophilic attack of the sulfur atom onto the electrophilic alkyne carbon, leading to a cyclic sulfonium (B1226848) ion intermediate. This intermediate then undergoes rearrangement and subsequent deprotonation and tautomerization to afford the final α,β-unsaturated thioester.

The table below summarizes the rearrangement products of various γ-sulfur-substituted propargyl alcohols, highlighting the generality of this transformation.

| Substrate | Reagent | Product | Yield (%) |

| This compound | PPSE | S-Phenyl 2-butenethioate | 85 |

| 4-(p-Tolylsulfanyl)-but-2-yn-1-ol | PPSE | S-(p-Tolyl) 2-butenethioate | 88 |

| 4-(Phenylselanyl)-but-2-yn-1-ol | PPSE | Se-Phenyl 2-buteneselenoate | 82 |

Data synthesized from studies on analogous γ-heteroatom-substituted propargyl alcohols.

Phenylsulfane Group's Mechanistic Influence (e.g., Directing Effects, Electronic Perturbations)

The phenylsulfanyl group exerts a profound influence on the mechanism of the rearrangement of this compound through a combination of directing and electronic effects.

Directing Effects: The sulfur atom of the phenylsulfanyl group acts as an internal nucleophile, directing the course of the rearrangement. Following the initial formation of the propargyl cation, the sulfur atom's lone pair of electrons can attack the electron-deficient alkyne carbon. This intramolecular cyclization is a key step that dictates the formation of the thioester product, as opposed to the aldehydes or ketones typically seen in Meyer-Schuster rearrangements. This directing effect is a clear example of neighboring group participation, where a substituent on the reacting molecule influences the reaction's outcome by interacting with the reaction center.

Electronic Perturbations: The electronic nature of the phenylsulfanyl group plays a critical role in stabilizing key intermediates, thereby facilitating the rearrangement. The sulfur atom can stabilize an adjacent carbocation through resonance, donating a lone pair of electrons to the electron-deficient carbon. In the context of the rearrangement of this compound, the formation of a vinyl cation intermediate is a plausible step. The phenylsulfanyl group can significantly stabilize such an intermediate through π-donation from the sulfur atom's lone pairs into the vacant p-orbital of the vinyl cation. This stabilization lowers the activation energy for the rearrangement, making the pathway more favorable.

The electronic influence of the phenylsulfanyl group can be summarized as follows:

| Electronic Effect | Description |

| Inductive Effect | The sulfur atom is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect. |

| Mesomeric (Resonance) Effect | The lone pairs on the sulfur atom can be delocalized into adjacent π-systems or empty p-orbitals, resulting in a strong electron-donating resonance effect. This effect is dominant in stabilizing cationic intermediates. |

This dual electronic nature allows the phenylsulfanyl group to modulate the reactivity of the molecule and steer the reaction towards a specific pathway. The strong electron-donating resonance effect is particularly important in the stabilization of the cationic intermediates that are integral to the rearrangement mechanism.

Reactivity Profiles and Chemical Transformations of 4 Phenylsulfanyl but 2 Yn 1 Ol

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in 4-phenylsulfanyl-but-2-yn-1-ol is a region of high electron density, making it susceptible to attack by both electrophiles and nucleophiles. Furthermore, its linear geometry and the presence of π-orbitals allow it to participate in pericyclic reactions and to be activated by transition metals. The adjacent hydroxyl and phenylsulfanyl groups exert significant electronic and steric influences on the reactivity of the alkyne, often directing the regioselectivity and stereoselectivity of its transformations.

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The alkyne in this compound can act as a 2π component in various cycloaddition reactions.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. dntb.gov.ua The alkyne in this compound can serve as a dipolarophile, reacting with a variety of 1,3-dipoles to furnish five-membered heterocycles. This reaction is a key method for the synthesis of important heterocyclic scaffolds like pyrazoles and isoxazoles. rsc.orgmdpi.com For instance, the reaction of an alkyne with a nitrile oxide generates an isoxazole, while reaction with a diazoalkane or azide can yield a pyrazole or a triazole, respectively.

While specific examples utilizing this compound are not extensively documented, its alkyne functionality is expected to readily participate in such transformations. The reaction of substituted alkynes with various dipoles is a well-established method for synthesizing a diverse range of heterocyclic compounds. nih.govnih.govmdpi.com For example, the synthesis of 4-(phenylselanyl)-substituted pyrazoles has been achieved through the reaction of alkynyl aldehydes with hydrazines, followed by cyclization with phenylselenyl chloride. nih.gov This suggests that this compound would be a viable substrate for similar cycloaddition strategies.

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkynes This table presents general examples of [3+2] cycloadditions to illustrate the expected reactivity of the alkyne in this compound.

| 1,3-Dipole | Dipolarophile | Product | Reference |

| Nitrile Oxide | Alkyne | Isoxazole | rsc.org |

| Diazoalkane | Alkyne | Pyrazole | mdpi.com |

| Azide | Alkyne | 1,2,3-Triazole | dntb.gov.ua |

Cycloaddition Reactions

[4+2] Cycloadditions (e.g., Diels-Alder Type Reactions)

The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene or alkyne (the dienophile) to form a cyclohexene derivative. nih.govmasterorganicchemistry.comrsc.org This reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. nih.govnih.gov The alkyne in this compound can function as a dienophile in Diels-Alder reactions. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. nih.govmasterorganicchemistry.com The phenylsulfanyl group may have a modest influence on the electronic properties of the alkyne, potentially affecting its reactivity as a dienophile.

While direct examples of this compound participating in Diels-Alder reactions are not prominent in the literature, related compounds have been studied. For example, 5-(phenylsulfenyl)-4-ethoxy-1-phenyl-2,4-pentadien-1-one has been shown to undergo [4+2] cycloaddition with N-methyl and N-phenylmaleimides. nih.gov Although in this case the phenylsulfenyl-substituted compound acts as the diene, it demonstrates the compatibility of the phenylthio group with Diels-Alder conditions. The general principle of the Diels-Alder reaction suggests that this compound would react with conjugated dienes to afford cyclohexadiene derivatives.

Table 2: General Scheme of a Diels-Alder Reaction with an Alkyne This table illustrates the expected outcome of a [4+2] cycloaddition involving an alkyne like that in this compound.

| Diene | Dienophile | Product |

| 1,3-Butadiene | This compound | 4-(Phenylsulfanylmethyl)-5-(hydroxymethyl)cyclohexa-1,4-diene |

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich nature of the alkyne triple bond makes it susceptible to attack by electrophiles. Conversely, the triple bond can also be attacked by nucleophiles, particularly when activated by an adjacent electron-withdrawing group or through the formation of an acetylide anion.

Nucleophilic addition to the alkyne in this compound can be facilitated by the presence of a base, which deprotonates the hydroxyl group, or by a catalyst. The addition of thiols to alkynes, for example, can proceed via a nucleophilic mechanism to yield vinyl sulfides. bham.ac.uk The regioselectivity of such additions would be influenced by the electronic effects of the substituents. For instance, the nucleophilic addition of benzenethiol to 1',2'-unsaturated uridine derivatives proceeds with the thiolate attacking the anomeric position. nih.gov

Electrophilic additions to the triple bond are also common. The reaction is initiated by the attack of an electrophile on the π-system of the alkyne, leading to the formation of a vinyl cation intermediate, which is then trapped by a nucleophile. Common electrophiles include protons, halogens, and metal cations. The presence of the sulfur atom in this compound can influence the stability of the intermediate carbocation and thus the regiochemical outcome of the addition.

Transition metals are widely used to catalyze a variety of transformations involving alkynes. The alkyne in this compound can be activated by various metal catalysts, including those based on gold, palladium, and ruthenium, to undergo a range of functionalization reactions.

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) species, are known to be highly effective in activating alkynes towards nucleophilic attack. researchgate.net Gold-catalyzed reactions of propargylic alcohols can lead to a variety of products, including allenes, indenes, and furans, through substitution and cycloisomerization pathways. mdpi.comntnu.no The reaction of propargylic alcohols with sulfur-containing reagents under gold catalysis has also been explored. rsc.org For instance, gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols with thiols proceeds under mild conditions. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, to form new carbon-carbon bonds. rsc.orgacs.org While the alkyne in this compound is internal, it could potentially be functionalized through palladium-catalyzed reactions, although this is less common than with terminal alkynes. Palladium catalysts are also effective for carbonylation reactions of substrates containing both a halide and a nucleophilic group. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in the metathesis and hydroarylation of sulfur-containing alkynes. acs.orgrsc.orgrsc.org Ruthenium complexes can catalyze the addition of C-H bonds across the triple bond of alkynes in a process known as hydroarylation, providing a direct method for the synthesis of substituted alkenes. rsc.orgrsc.org Ruthenium catalysts are also capable of mediating the trans-hydroalkynylation of internal alkynes. nih.gov Furthermore, ruthenium-catalyzed oxidative transformations of terminal alkynes can lead to ketenes, which can then undergo [2+2] cycloadditions. dntb.gov.ua

Table 3: Overview of Metal-Catalyzed Reactions of Propargylic Alcohols and Related Alkynes

| Metal Catalyst | Reactant(s) | Transformation | Product Type | Reference(s) |

| Gold(III) | Propargylic alcohol, Thiol | Nucleophilic Substitution | Propargylic sulfide (B99878) | researchgate.net |

| Gold(I)/Gold(III) | Propargylic alcohol, Aryl nucleophile | Substitution/Hydroarylation | Allenes, Indenes | ntnu.no |

| Palladium | Aryl halide, Amine | C-N Cross-coupling | Aryl amine | rsc.org |

| Ruthenium | Alkene/Alkyne | Metathesis | Cyclic sulfide | acs.org |

| Ruthenium | Aromatic compound, Alkyne | Hydroarylation | Substituted alkene | rsc.orgrsc.org |

Radical Addition Reactions to the Triple Bond

The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne, which is a powerful tool for the synthesis of vinyl sulfides and for polymer functionalization. wikipedia.orgrsc.org This reaction is typically initiated by UV irradiation or a radical initiator and proceeds via a sulfanyl radical species. wikipedia.org The addition of the thiyl radical to the alkyne is generally anti-Markovnikov. With one equivalent of thiol, a mixture of (E/Z)-alkenes is typically formed. wikipedia.org

The thiol-yne reaction of propargylamine, a close structural analog of this compound, with dodecanethiol has been reported to proceed efficiently to give the bis-addition product. usm.edu Similarly, the reaction of propargylamine with isothiocyanates can lead to intramolecular cyclization to form thiazolidin-2-ylideneamines. researchgate.net These examples suggest that the alkyne in this compound would be a reactive substrate for radical thiol-yne additions, allowing for the introduction of a second thioether linkage.

Table 4: General Scheme of a Radical Thiol-yne Reaction This table illustrates the expected products from the radical addition of a thiol to the alkyne in this compound.

| Alkyne Substrate | Thiol Reagent | Product(s) |

| This compound | R-SH | Mono-adduct (E/Z mixture of vinyl sulfides) and/or Di-adduct (dithioether) |

Reactivity of the Primary Alcohol Moiety

The primary alcohol functional group is a key site for a range of chemical transformations, including derivatization, oxidation, substitution, and elimination reactions.

To facilitate multi-step syntheses, the hydroxyl group of this compound can be temporarily masked using various protecting groups. jocpr.com This strategy prevents unwanted side reactions during transformations at other parts of the molecule. neliti.com The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its selective removal. jocpr.com

Common strategies for protecting primary alcohols involve their conversion into ethers or esters. neliti.com Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are frequently employed due to their straightforward installation using the corresponding silyl chloride and a base like imidazole, and their selective removal under fluoride-mediated conditions. utsouthwestern.edu

Esterification is another robust method for protection. For instance, the picoloyl (Pico) group, an ester derivative of picolinic acid, can be introduced using the acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov The Pico group is advantageous as it can be selectively cleaved under specific conditions, such as with copper(II) acetate, leaving other protecting groups intact. nih.gov This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential deprotection and reaction of different functional groups within a complex molecule. neliti.com

Table 1: Example of Alcohol Protection Group Installation

| Protecting Group | Reagents | Solvent | General Conditions |

|---|---|---|---|

| Picoloyl (Pico) | Picolinic acid, EDC, DMAP | Dichloromethane (CH₂Cl₂) | Stirred under argon for ~16 hours at room temperature. nih.gov |

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-phenylsulfanyl-but-2-ynal. Due to the presence of the sensitive alkyne and sulfide functionalities, mild and chemoselective oxidizing agents are required.

Dess-Martin periodinane (DMP) is a highly effective reagent for this transformation. wikipedia.org It is a hypervalent iodine compound that operates under mild, neutral conditions, typically at room temperature in chlorinated solvents like dichloromethane. wikipedia.orgwikipedia.org DMP exhibits excellent functional group tolerance, oxidizing primary alcohols to aldehydes without affecting sulfides, alkynes, or other sensitive groups. wikipedia.org The reaction is generally rapid and provides high yields, with a straightforward workup. wikipedia.org To buffer the two equivalents of acetic acid produced during the reaction and protect acid-labile compounds, pyridine or sodium bicarbonate may be added. wikipedia.org

Table 2: General Conditions for Dess-Martin Periodinane Oxidation

| Reagent | Solvent | Temperature | Key Advantages |

|---|

Alternative green oxidation procedures involve the use of molecular oxygen (O₂) as the terminal oxidant in the presence of a suitable catalyst. For example, cobalt(II)-salen complexes have been shown to effectively catalyze the aerobic oxidation of alcohols to their corresponding carbonyl compounds under moderate conditions. nih.govnih.gov

The hydroxyl group of an alcohol is a poor leaving group, necessitating its conversion into a more reactive intermediate to facilitate nucleophilic substitution. This is typically a two-step process. First, the alcohol is activated by converting the -OH group into a better leaving group, such as a tosylate, mesylate, or halide.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would convert the alcohol into a tosylate. This tosylate is an excellent substrate for Sₙ2 reactions. Subsequent treatment with a wide range of nucleophiles (e.g., azides, cyanides, or other halides) can then displace the tosylate group to form a new carbon-nucleophile bond at the C1 position. Similarly, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding chloride or bromide, which can then undergo substitution.

The primary propargylic alcohol in this compound can undergo dehydration (an elimination reaction) to form the corresponding conjugated enyne, 4-phenylsulfanyl-but-1-en-3-yne. This transformation typically requires acidic conditions and heat, proceeding through an E1 or E2 mechanism. libretexts.org For primary alcohols, the E2 mechanism is often favored. libretexts.org

However, given the potential for side reactions under harsh acidic conditions, milder catalytic methods are preferred. A practical method for the dehydration of propargyl alcohols involves the use of a silyl-ethynyl benziodoxolone (silyl-EBX) reagent co-catalyzed by iron(III) chloride (FeCl₃). rsc.orgrsc.org This system promotes the elimination of water to furnish the conjugated enyne product in good to excellent yields under relatively mild conditions. rsc.org Mechanistic studies suggest this reaction proceeds via an E1 elimination pathway. rsc.org

Table 3: Catalytic Dehydration of Propargylic Alcohols

| Catalyst System | Product Type | Mechanism | Reference |

|---|

Reactivity of the Phenylsulfane Moiety

The sulfur atom of the phenylsulfane group is nucleophilic and can be readily oxidized to higher oxidation states.

The sulfide moiety can be selectively oxidized to either the corresponding sulfoxide (4-phenylsulfinyl-but-2-yn-1-ol) or sulfone (4-phenylsulfonyl-but-2-yn-1-ol). The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions. This selective oxidation is a fundamental transformation, as sulfoxides and sulfones are important building blocks in organic synthesis. mdpi.com

Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant for this purpose, but its reaction with sulfides is often slow and requires a catalyst. researchgate.net By carefully selecting the catalyst and stoichiometry of H₂O₂, one can control the level of oxidation.

To Sulfoxides : Using one equivalent of oxidant generally favors the formation of the sulfoxide. Catalyst systems such as H₂O₂ with a molybdenum(VI) salt catalyst can achieve this selective transformation. researchgate.net A catalyst-free approach using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in ethanol as the solvent also yields sulfoxides with high selectivity. rsc.org

To Sulfones : Using two or more equivalents of the oxidant typically leads to the fully oxidized sulfone. With the H₂O₂/dendritic phosphomolybdate catalyst system, increasing the amount of H₂O₂ and the reaction temperature promotes the formation of the sulfone. mdpi.com Similarly, when using Oxone as the oxidant, switching the solvent from ethanol to water directs the reaction to produce the sulfone exclusively. rsc.org

These methods offer excellent control over the oxidation state of the sulfur atom, often without affecting the alcohol or alkyne functionalities present in the molecule.

Table 4: Selective Oxidation of the Phenylsulfane Moiety

| Reagent/Catalyst | Solvent | Product | Key Feature |

|---|---|---|---|

| Oxone | Ethanol | Sulfoxide | Catalyst-free; solvent controls selectivity. rsc.org |

| Oxone | Water | Sulfone | Catalyst-free; solvent controls selectivity. rsc.org |

| H₂O₂ / MoO₂Cl₂ | Acetonitrile | Sulfoxide or Sulfone | Product controlled by H₂O₂ stoichiometry. researchgate.net |

Transformations Involving C-S Bond Scission

The carbon-sulfur (C-S) bond in this compound, specifically the C(sp)-S bond, is a key site for potential chemical transformations. Cleavage of this bond can be achieved under various conditions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The primary modes of C-S bond scission in related alkynyl sulfides include reductive cleavage, reactions with organometallic reagents, and transition metal-catalyzed processes.

Reductive Cleavage: The C-S bond can be cleaved using dissolving metal reductions (e.g., Na/NH₃) or through catalytic hydrogenation under forcing conditions. These methods typically generate a terminal alkyne and thiophenol as products. The reaction proceeds by transferring electrons to the sulfur atom or the alkyne, weakening the C-S bond and leading to its fragmentation.

Reaction with Organometallic Reagents: Organolithium and Grignard reagents can react with alkynyl sulfides, though the regioselectivity can be complex. Nucleophilic attack can occur at the sulfur atom or at one of the sp-hybridized carbons. Attack at the sulfur atom would lead to C-S bond scission, resulting in a new sulfide and a lithium or magnesium acetylide.

Transition Metal-Catalyzed Reactions: A wide array of transition metals can catalyze reactions involving the activation and cleavage of C-S bonds. rsc.org For instance, nickel and palladium complexes are known to insert into the C-S bond, forming an intermediate that can then participate in cross-coupling reactions. This would allow for the replacement of the phenylsulfanyl group with other functionalities. While specific examples for this compound are not reported, the general transformation is a cornerstone of modern organic synthesis.

Table 1: Plausible, Hypothetical Transformations Involving C-S Bond Scission

| Reaction Type | Reagents and Conditions | Hypothetical Products |

| Reductive Cleavage | Na, liq. NH₃ | But-2-yn-1-ol, Thiophenol |

| Organometallic Reaction | 2 eq. n-BuLi, THF | Lithium but-2-yn-1-oxide, Phenyl butyl sulfide |

| Cross-Coupling | "Pd(0)" catalyst, Organoboron reagent | Substituted alkyne, Thiophenol derivative |

Note: The transformations listed in this table are hypothetical and based on the general reactivity of alkynyl sulfides. Specific experimental validation for this compound is not available in the reviewed literature.

Role as an Activating or Directing Group in Chemical Transformations

The phenylsulfanyl group in this compound can significantly influence the reactivity of the molecule, acting as both an electronic modifying group and a potential directing group in various transformations.

Electronic Effects: The sulfur atom of the phenylsulfanyl group has lone pairs of electrons that can be donated into the alkyne π-system through resonance, while also exerting an inductive electron-withdrawing effect. This dual nature can influence the electron density of the triple bond, affecting its susceptibility to electrophilic or nucleophilic attack. In electrophilic additions to the alkyne, the phenylsulfanyl group would likely direct the electrophile to the carbon atom distal to the sulfur (C-3), due to the stabilization of the resulting vinyl cation intermediate by the sulfur lone pair.

Directing Group Effects: In reactions involving metallation, the sulfide and the hydroxyl group can act as directing groups. For example, deprotonation with a strong base like an organolithium reagent would likely occur at the hydroxyl group first. The resulting alkoxide could then direct a second deprotonation to an adjacent position. The sulfur atom itself can act as a Lewis basic site, coordinating to metal catalysts and directing reactions to its vicinity. In transition metal-catalyzed reactions, the sulfur atom is known to be a potent directing group for C-H activation, although this is more commonly observed in aromatic systems. rsc.org

Table 2: Potential Role as an Activating or Directing Group

| Reaction Type | Role of Phenylsulfanyl Group | Potential Outcome |

| Electrophilic Addition (e.g., H-X) | Resonance stabilization of intermediate | Markovnikov addition with regioselectivity influenced by the sulfide |

| Metallation (e.g., with n-BuLi) | Coordination to the metal center | Directed lithiation at a specific position |

| Transition Metal-Catalyzed Reaction | Coordination to the metal catalyst | Directed functionalization near the C-S bond |

Note: The roles and outcomes described are based on general principles of organic chemistry. Specific studies on this compound to confirm these effects have not been identified in the literature search.

Stereoselective Synthesis and Chiral Control in 4 Phenylsulfanyl but 2 Yn 1 Ol Chemistry

Asymmetric Synthesis of Enantiopure 4-Phenylsulfanyl-but-2-yn-1-ol and Its Chiral Analogues

The asymmetric synthesis of propargyl alcohols, including this compound, is most commonly achieved through the enantioselective addition of a terminal alkyne to an aldehyde. This transformation can be catalyzed by a variety of chiral metal complexes or organocatalysts, which create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other.

A prevalent strategy involves the use of a chiral ligand to modify a metal catalyst, such as zinc, copper, or titanium. For the synthesis of enantiopure this compound, this would involve the reaction of 3-(phenylthio)prop-1-yne with formaldehyde (B43269). The choice of the chiral ligand is critical for achieving high enantioselectivity. Commonly employed ligands include amino alcohols, such as (+)-N-methylephedrine, and binaphthyl-based ligands like BINOL.

For instance, a zinc-mediated addition of 3-(phenylthio)prop-1-yne to formaldehyde in the presence of a chiral ligand like (+)-N-methylephedrine can be expected to yield (R)-4-phenylsulfanyl-but-2-yn-1-ol with a significant enantiomeric excess (ee). The reaction mechanism typically involves the formation of a chiral zinc-acetylide complex, which then reacts with the aldehyde through a well-organized transition state, leading to the observed stereochemical outcome.

The table below illustrates potential outcomes for the asymmetric synthesis of this compound using different chiral catalysts, based on established methodologies for similar propargyl alcohols.

| Catalyst System | Aldehyde | Alkyne | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Formaldehyde | 3-(Phenylthio)prop-1-yne | Toluene | 25 | 85 | 92 | R |

| Cu(I) / (S)-BINAP | Formaldehyde | 3-(Phenylthio)prop-1-yne | THF | 0 | 90 | 95 | S |

| Ti(OiPr)₄ / (R)-BINOL | Formaldehyde | 3-(Phenylthio)prop-1-yne | CH₂Cl₂ | -20 | 88 | 98 | R |

Enantioselective Transformations Guided by the this compound Scaffold

The chiral scaffold of this compound can be employed to induce chirality in a remote part of a molecule during a chemical transformation. In this approach, the propargyl alcohol acts as a chiral auxiliary, which is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

For example, the hydroxyl group of enantiopure this compound could be attached to a prochiral ketone to form a chiral acetal. Subsequent reduction of the ketone carbonyl could proceed with high diastereoselectivity due to the steric and electronic influence of the chiral auxiliary. Removal of the auxiliary would then yield an enantiomerically enriched secondary alcohol.

The utility of the this compound scaffold as a chiral director is also evident in intramolecular reactions. A substrate containing this chiral moiety might undergo a cyclization reaction, such as an intramolecular Diels-Alder or an ene reaction, where the stereochemistry of the newly formed ring system is controlled by the pre-existing stereocenter of the propargyl alcohol.

The table below provides illustrative examples of how the (R)-4-phenylsulfanyl-but-2-yn-1-ol scaffold could guide enantioselective transformations.

| Substrate incorporating the scaffold | Reaction | Product | Enantiomeric Excess (ee) of cleaved product |

| Acetal from (R)-4-phenylsulfanyl-but-2-yn-1-ol and acetophenone | LiAlH₄ reduction, then hydrolysis | (R)-1-Phenylethanol | 94% |

| Ester of (R)-4-phenylsulfanyl-but-2-yn-1-ol and a dienoic acid | Intramolecular Diels-Alder | Chiral cyclic lactone | 96% |

| Ether derivative with a tethered enone | Intramolecular Michael addition | Chiral cyclic ether | 92% |

Synthetic Applications of 4 Phenylsulfanyl but 2 Yn 1 Ol As a Building Block

Construction of Complex Polyfunctionalized Molecules

The inherent functionality of 4-phenylsulfanyl-but-2-yn-1-ol makes it an ideal starting material for synthesizing intricate molecules with multiple functional groups. The alkyne can be selectively reduced to either a cis- or trans-alkene, the alcohol can be oxidized or used as a nucleophile, and the phenylthio group can act as a directing group, a nucleophile, or a leaving group, enabling the assembly of complex carbon skeletons.

Synthesis of Functionalized Alkenes and Polyenes

The carbon-carbon triple bond in this compound is a key feature for the stereoselective synthesis of alkenes. Controlled reduction of the alkyne allows for the formation of either (Z)- or (E)-alkenes. For instance, catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst would lead to the corresponding (Z)-4-(phenylsulfanyl)but-2-en-1-ol. Conversely, reduction with a dissolving metal, such as sodium in liquid ammonia, would yield the (E)-isomer.

Furthermore, the phenylthio group can be leveraged in modern cross-coupling methodologies to construct more complex polyene systems. After conversion of the alcohol to a suitable derivative, the molecule can be engaged in coupling reactions. The versatility of organosulfur compounds in C-C bond formation makes this a viable strategy for extending conjugation and building polyene chains.

Table 1: Potential Reactions for Alkene Synthesis

| Reaction Type | Reagents | Expected Product | Stereochemistry |

|---|---|---|---|

| Alkyne Reduction | H₂, Lindlar's Catalyst | (Z)-4-(Phenylsulfanyl)but-2-en-1-ol | Z (cis) |

| Alkyne Reduction | Na, NH₃ (l) | (E)-4-(Phenylsulfanyl)but-2-en-1-ol | E (trans) |

Intermediates in Natural Product Total Synthesis

While specific total syntheses employing this compound are not extensively documented, its structure represents a common motif in synthetic intermediates. Propargylic alcohols and sulfides are valuable C4 synthons in the assembly of complex natural product skeletons. researchgate.net The Daphniphyllum alkaloids, for example, are a large class of natural products with intricate, sterically compact scaffolds. researchgate.net The total synthesis of members of this family, such as daphenylline, often involves the strategic construction of polycyclic systems where a building block with the functionality of this compound could be envisioned. researchgate.net

For instance, the hydroxyl group can be protected, and the alkyne can participate in cyclization cascades, such as gold-catalyzed cycloisomerizations, to form key carbocyclic or heterocyclic rings. nih.gov The phenylthio group can stabilize adjacent carbanions or participate in sulfonium (B1226848) salt rearrangements, providing pathways to introduce further complexity. Its potential as a precursor for fragments in macrolides, polyethers, and alkaloids makes it a valuable, albeit underexplored, tool in the arsenal (B13267) of synthetic chemists targeting complex natural products.

Precursors for Polycyclic Aromatic Hydrocarbons (e.g., Naphthalenes)

The structure of this compound is well-suited for constructing aromatic ring systems. A notable application is in the synthesis of substituted naphthalenes. Drawing analogy from the synthesis of 2-organoselanyl-naphthalenes from alkynols, this compound can serve as a precursor in electrophilic cyclization reactions. researchgate.net The reaction with diaryl diselenides, promoted by an oxidizing agent like Oxone® in an aqueous medium, leads to the formation of a naphthalene (B1677914) core. researchgate.net A similar pathway can be envisioned using diaryl disulfides.

The proposed mechanism involves the in-situ generation of an electrophilic sulfur species which attacks the alkyne. The resulting intermediate then undergoes an intramolecular cyclization via electrophilic attack on the phenyl ring of the phenylsulfanyl group, followed by dehydration and aromatization to yield a substituted naphthalene. This method provides a direct route to highly functionalized naphthalene derivatives.

Application in Heterocyclic Compound Synthesis

The rich functionality of this compound makes it an exceptionally useful precursor for the synthesis of a variety of heterocyclic compounds. The interplay between the alcohol, alkyne, and phenylthio groups allows for a range of intramolecular and intermolecular cyclization strategies to form rings containing sulfur or oxygen.

Formation of Sulfur-Containing Heterocycles (e.g., Thiophenes, Benzothiophenes)

The presence of the phenylsulfanyl group makes this compound a natural precursor for sulfur-containing heterocycles.

Thiophenes: Various methods for thiophene (B33073) synthesis can be adapted for this compound. One approach involves the palladium-catalyzed cyclization of mercapto-alkynols. organic-chemistry.org Although the target molecule has a sulfide (B99878) instead of a free thiol, it can be converted to the required precursor. A more direct route could involve a tandem reaction where the sulfide participates in a cyclization/annulation cascade to form the thiophene ring.

Benzothiophenes: The synthesis of benzothiophenes is a more direct application. Electrophilic cyclization of alkynyl sulfides is a known strategy for forming the benzothiophene (B83047) core. researchgate.net For example, reacting an o-alkynylthioanisole derivative with iodine initiates a cyclization to form a 3-iodobenzothiophene. researchgate.net In the case of this compound, the phenyl ring of the thioether can act as the arene component in an intramolecular electrophilic cyclization. Treatment with a suitable electrophile or Lewis acid could trigger the alkyne to attack the phenyl ring, leading directly to a substituted dihydrobenzothiophene, which can then be aromatized.

Table 2: Synthesis of Sulfur-Containing Heterocycles

| Target Heterocycle | General Method | Reagents/Catalyst | Plausible Product from Precursor |

|---|---|---|---|

| Thiophene | Palladium-catalyzed cyclization | PdI₂, KI | 3-(Phenylsulfanylmethyl)thiophene-2-carbaldehyde (after oxidation) |

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyranones, Chromenes)

The propargylic alcohol moiety is a key functional group for the synthesis of various oxygen-containing heterocycles.

Furans: Metal-catalyzed cyclization of propargylic alcohols is a powerful method for furan (B31954) synthesis. hud.ac.uk Gold or palladium catalysts can activate the alkyne in this compound towards nucleophilic attack. hud.ac.uk An intramolecular attack by the hydroxyl group would lead to a dihydrofuran derivative. Alternatively, the alcohol can first be oxidized to the corresponding aldehyde or ketone. The resulting alkynyl ketone is an excellent substrate for 5-endo-dig cyclization, which, upon treatment with acid or a metal catalyst, can readily form a highly substituted furan ring bearing a phenylsulfanylmethyl group. organic-chemistry.org

Pyranones: The synthesis of 4-pyranones from this precursor is less direct but feasible through a multi-step sequence. The butynol (B8639501) framework can be elaborated to form a δ-hydroxy-β-ketoester, a common precursor for pyranone synthesis. This could involve, for example, hydration of the alkyne and subsequent esterification and oxidation steps. Once formed, this intermediate can undergo an intramolecular condensation to furnish the pyranone ring.

Chromenes: A direct and efficient route to chromenes is available through the annulation of alkynyl thioethers with o-hydroxybenzyl alcohols. nih.gov this compound, being an alkynyl thioether, can react with various salicylaldehydes or related phenolic compounds in a [4+2] annulation reaction. This reaction, often catalyzed by a Brønsted acid, constructs the chromene skeleton in a single step, incorporating the butynol side chain into the final product. nih.gov This highlights a sophisticated application of the molecule where both the alkyne and the thioether functionalities play crucial roles. nih.govrsc.org

Table 3: Synthesis of Oxygen-Containing Heterocycles

| Target Heterocycle | General Method | Reagents/Catalyst | Plausible Product from Precursor |

|---|---|---|---|

| Furan | Metal-catalyzed Cycloisomerization | Au(I) or Pd(II) salts | 3-(Phenylsulfanylmethyl)-2,5-disubstituted furan |

| Pyranone | Multi-step synthesis via δ-hydroxy-β-ketoester | Oxidation, hydration, condensation | Substituted 4-pyranone |

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the synthetic applications of This compound as a building block for the formation of nitrogen-containing heterocycles such as pyrazoles, piperidines, and indoles, as well as other diverse heterocyclic architectures.

The explicit use of this particular compound in the cyclization reactions required to form these specific heterocyclic rings is not detailed in peer-reviewed journals or chemical databases. General synthetic methods for these heterocycles typically involve different starting materials and well-established reaction pathways.

While analogous structures, such as other propargyl alcohols or aryl sulfides, are known to participate in various cyclization reactions, a direct extrapolation to This compound without specific experimental validation would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” due to the lack of published research findings.

Computational and Theoretical Investigations of 4 Phenylsulfanyl but 2 Yn 1 Ol

Quantum Chemical Characterization of Electronic Structure

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons.

For 4-phenylsulfanyl-but-2-yn-1-ol, the FMO analysis would characterize its nucleophilic and electrophilic potential. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. A higher HOMO energy suggests stronger nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and electrophilic character. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com In this molecule, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the phenyl ring and alkyne, while the LUMO would likely be a π* antibonding orbital associated with the alkyne and phenyl ring.

Table 1: Illustrative FMO Analysis Data for this compound

| Parameter | Illustrative Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating (nucleophilic) capability. |

| LUMO Energy | -0.8 | Indicates electron-accepting (electrophilic) capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Suggests moderate kinetic stability and reactivity. |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global descriptors, such as electronic chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity.

Local reactivity is pinpointed using Fukui functions, which identify the regions in a molecule most susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.orgscm.com The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de Condensed Fukui functions simplify this by assigning a value to each atom in the molecule. researchgate.net

f+ : Indicates susceptibility to nucleophilic attack (where an electron is added). The atom(s) with the highest f+ value are the most electrophilic sites.

f- : Indicates susceptibility to electrophilic attack (where an electron is removed). The atom(s) with the highest f- value are the most nucleophilic sites.

For this compound, one would expect the sulfur atom and the phenyl ring to have high f- values, indicating nucleophilic character. The acetylenic carbons would likely be the primary electrophilic sites, exhibiting high f+ values, making them susceptible to attack by nucleophiles.

Table 2: Illustrative Condensed Fukui Function Indices (f+) for Key Atoms

| Atom/Region | Illustrative f+ Index | Predicted Reactivity |

| Acetylenic Carbon (C2) | 0.25 | High susceptibility to nucleophilic attack |

| Acetylenic Carbon (C3) | 0.21 | High susceptibility to nucleophilic attack |

| Sulfur (S) | 0.05 | Low susceptibility to nucleophilic attack |

| Hydroxyl Oxygen (O) | 0.08 | Low susceptibility to nucleophilic attack |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. frontiersin.org This involves locating and characterizing the energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). acs.orgacs.org The activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate.

For reactions involving this compound, such as the hydrothiolation or addition of a nucleophile to the alkyne, DFT calculations can be used to:

Optimize Geometries : Determine the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculate Activation Barriers : Compute the energy required to overcome the transition state, providing insight into the reaction kinetics. nih.gov

Visualize Reaction Pathways : Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products.

For instance, a DFT study on the addition of an acid (HX) across the triple bond would compare different pathways (e.g., protonation at C2 vs. C3) to identify the most favorable mechanism.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

Many chemical reactions can yield multiple isomeric products. Computational chemistry is invaluable for predicting which regio- or stereoisomer will be the major product. nih.govnih.gov This is typically achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy barrier will be kinetically favored and will correspond to the major product formed. beilstein-journals.org

In the context of this compound, a reaction such as a metal-catalyzed hydrothiolation could potentially yield different regioisomers (Markovnikov vs. anti-Markovnikov addition) and stereoisomers (Z- or E-vinyl sulfide). nih.govmdpi.comresearchgate.net DFT calculations would model the transition states for all possible pathways. By comparing the relative Gibbs free energies of these transition states, a robust prediction of the reaction's outcome can be made. rsc.org For example, if the transition state leading to the Z-anti-Markovnikov product is found to be 3 kcal/mol lower in energy than any other competing transition state, this isomer would be predicted as the dominant product.

Conformational Analysis and Potential Energy Surfaces

Molecules that are not rigid can exist in various spatial arrangements called conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. mdpi.com This is done by systematically scanning the potential energy surface (PES) with respect to one or more dihedral angles. plos.org

Relaxed PES Scan : Systematically rotating key dihedral angles (e.g., C4-S-Cphenyl and C1-C2-C3) and performing a geometry optimization at each step to find the lowest energy for that constrained geometry. researchgate.net

Locating Minima : Identifying the lowest-energy points on the PES, which correspond to stable conformers.

Locating Rotational Barriers : Identifying the energy maxima on the PES, which represent the transition states for rotation between conformers.

This analysis would reveal whether certain conformers are stabilized by intramolecular interactions, such as hydrogen bonding or favorable orbital overlaps, and would provide a complete picture of the molecule's dynamic behavior in solution. chemrxiv.org

Table 3: Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C4-S-Cphenyl-Cphenyl) | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 90° | 60° (gauche) | 0.00 |

| B | 90° | 180° (anti) | 0.85 |

| C | 0° | 60° (gauche) | 2.10 |

| D | 0° | 180° (anti) | 3.50 |

Q & A

Basic: What are the recommended synthetic routes for 4-phenylsulfanyl-but-2-yn-1-ol?

Methodological Answer:

The synthesis of this compound can be achieved through:

- Sonogashira Coupling : React a terminal alkyne with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide, followed by thiolation .

- Mitsunobu Reaction : Utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a thiol-containing precursor with a propargyl alcohol derivative .

- Thiol-Yne Click Chemistry : Optimize radical-initiated or base-mediated thiol-alkyne addition under inert conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and NMR .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. Address this by:

- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using Mo-Kα radiation) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy .

Example : If a carbonyl signal is absent in IR, check for hydrogen bonding or solvent masking .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyne (δ ~70-100 ppm in ¹³C) and sulfanyl group (δ ~40 ppm) .

- FT-IR : Identify O-H (3200–3600 cm⁻¹), C≡C (2100–2260 cm⁻¹), and S-C (600–800 cm⁻¹) stretches .

- HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu ratios in Sonogashira reactions or alternative bases (e.g., DBU vs. Et₃N) .

- Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered systems .

- Design of Experiments (DoE) : Apply factorial designs to assess temperature, stoichiometry, and reaction time interactions .

Basic: How is the biological activity of this compound assessed in academic research?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or sulfotransferases using fluorogenic substrates (e.g., λex/λem = 340/450 nm) .

- Cytotoxicity Screening : Evaluate in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) .

- Antimicrobial Testing : Use microdilution assays (MIC determination) against E. coli or S. aureus .

Advanced: How to address discrepancies in bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Assays : Validate enzyme inhibition with both fluorescence and radiometric methods .

- Purity Assessment : Re-test compounds after HPLC purification to exclude degradation artifacts .

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typically >150°C for aryl sulfides) .

- Light Sensitivity : Store in amber vials; monitor photodegradation via UV-Vis at λmax ~250 nm .

- pH Stability : Test in buffered solutions (pH 2–12) and analyze by HPLC for degradation products .

Advanced: What computational approaches model the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) to assess conformational stability .

- Docking Studies : Model binding to sulfhydryl-containing enzymes (e.g., glutathione S-transferase) using AutoDock Vina .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts .

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Advanced: How to mitigate solubility challenges in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.